molecular formula C12H15N3O B1391678 N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide CAS No. 1242268-22-9

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Cat. No.: B1391678
CAS No.: 1242268-22-9
M. Wt: 217.27 g/mol
InChI Key: XEOXYTKPMAYCAX-UHFFFAOYSA-N
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Description

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS 1242268-22-9) is a high-purity chemical compound with a molecular weight of 217.27, offered with a guaranteed purity of over 95% . This molecule is built around the imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocyclic system of significant and growing interest in medicinal chemistry and drug discovery . The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceuticals, known for its wide spectrum of potent biological activities. These activities, as documented in recent scientific reviews, include antimicrobial, antiviral, anticancer, anti-inflammatory, and antitubercular properties . Several approved drugs, such as zolpidem, alpidem, and zolimidine, are based on this versatile scaffold, underscoring its proven therapeutic relevance . This specific compound serves as a valuable building block for researchers designing and synthesizing new bioactive molecules. It is particularly useful for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns and for conducting molecular docking studies to understand interactions with biological targets . The compound is provided for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-imidazo[1,2-a]pyridin-5-yl-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOXYTKPMAYCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired product . The reaction conditions often include the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Common Synthetic Routes

  • Multicomponent Reactions : These reactions facilitate the simultaneous formation of multiple bonds, making the synthesis efficient.
  • Condensation Reactions : Often used to form amides from carboxylic acids and amines under specific conditions.

Scientific Research Applications

The applications of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide span multiple domains:

Medicinal Chemistry

The compound exhibits promising pharmacological properties:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For example, studies have shown that related compounds induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class modulate inflammatory pathways and reduce cytokine production, suggesting potential therapeutic use in inflammatory diseases.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis.

Table 1: In Vitro Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)MDR Strain 11168MDR Strain 9160
10a0.0300.047
10b0.0360.050
10c0.0260.033
10f0.0290.035
10g0.0260.034
10i0.0250.028
10j0.0360.051

This table summarizes the effectiveness of various derivatives against resistant strains, highlighting the compound's potential as a lead for further development.

Material Science

This compound is being explored for its use in developing novel materials with specific properties such as luminescence for optoelectronic devices.

Safety and Pharmacokinetics

In vivo studies have evaluated the safety profile of similar compounds, showing acceptable tolerability at doses up to 100 mg/kg in animal models. These findings are essential for advancing research into clinical trials.

Mechanism of Action

The mechanism of action of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hybrid hydrogen- and halogen-bonding . This activation facilitates various chemical reactions, making the compound useful in synthetic chemistry.

Comparison with Similar Compounds

Compound A :

1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine

  • Key Differences :
    • Contains a chloropyridinylmethyl substituent and a nitro group at the 8-position.
    • The imidazo[1,2-a]pyridine core is partially saturated (hexahydro), unlike the fully aromatic target compound.
    • Functional Groups : Methoxy and nitro groups may enhance electrophilicity but reduce metabolic stability compared to the dimethylpropanamide group .

Compound B :

N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide

  • Key Differences: Replaces the imidazo[1,2-a]pyridine core with an indazole system.

Compound C :

2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

  • Key Differences :
    • Features an imidazo[4,5-b]pyridine isomer with trifluoromethyl and ethylsulfonyl groups.
    • The electron-withdrawing sulfonyl and trifluoromethyl groups may increase hydrophobicity and receptor-binding affinity compared to the dimethylpropanamide .

Physicochemical and Functional Group Comparisons

Property Target Compound Compound A Compound B Compound C
Core Structure Imidazo[1,2-a]pyridine (aromatic) Partially saturated imidazo[1,2-a]pyridine Indazole Imidazo[4,5-b]pyridine
Substituents 2,2-Dimethylpropanamide Chloropyridinylmethyl, nitro Cyclopropylcarboxamide, pyridinyl Ethylsulfonyl, trifluoromethyl
Molecular Weight (g/mol) 217.27 ~380 (estimated) ~280 (estimated) ~360 (estimated)
Key Functional Groups Tertiary amide Nitro, methoxy Secondary amide Sulfonyl, trifluoromethyl
Predicted LogP ~2.1 (moderate lipophilicity) ~3.5 (highly lipophilic) ~1.8 (moderate) ~4.0 (highly lipophilic)

Notes:

  • The 2,2-dimethylpropanamide group in the target compound provides steric bulk, which may enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .

Biological Activity

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1242268-22-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an electrophilic catalyst, enhancing the reactivity of carbonyl and imine groups through hybrid hydrogen and halogen bonding. This mechanism underlies its potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Pharmacological Activities

Recent studies have highlighted several key pharmacological activities associated with this compound:

  • Anticancer Activity :
    • Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo.
  • Antimicrobial Properties :
    • Research indicates that this compound exhibits significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. In vitro studies revealed minimum inhibitory concentrations (MIC) as low as 0.025 μg/mL against both drug-susceptible and multidrug-resistant strains .
  • Anti-inflammatory Effects :
    • Compounds within this class have been investigated for their anti-inflammatory properties. They modulate inflammatory pathways and reduce cytokine production in various models of inflammation.

Table 1: In Vitro Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)MDR Strain 11168MDR Strain 9160
10a0.0300.047
10b0.0360.050
10c0.0260.033
10f0.0290.035
10g0.0260.034
10i0.0250.028
10j0.0360.051

This table summarizes the effectiveness of various imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of this compound as a lead compound for further development .

Safety and Pharmacokinetics

In vivo studies assessing the safety profile of related compounds have shown acceptable tolerability at doses up to 100 mg/kg in mice and rats . These findings are crucial for advancing these compounds into clinical trials.

Q & A

Q. What are the standard synthetic routes for preparing N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically employs multi-component reactions (MCRs) or Friedländer cyclization. For example, a one-pot method using 2-aminopyridine derivatives and ketones in the presence of catalysts like iodine or K2_2S2_2O8_8 under mild conditions (60–80°C) achieves yields >70% . Optimizing solvent polarity (e.g., DMF vs. DMSO) and stoichiometric ratios of precursors can minimize byproducts like imidazo[4,5-b]pyridine isomers. Purity is enhanced via recrystallization from ethanol or column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include:

  • 1^1H/13^{13}C NMR : Peaks at δ 7.8–8.5 ppm (imidazo[1,2-a]pyridine protons) and δ 1.2–1.5 ppm (dimethyl groups) confirm core structure .
  • HRMS : Molecular ion [M+H]+^+ at m/z 287.1542 (theoretical) validates molecular formula.
  • FT-IR : Absorbance at 1650–1680 cm1^{-1} (amide C=O stretch) and 3200–3400 cm1^{-1} (N-H) ensure functional group integrity .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity. Structural analogs show MICs of 2–8 µg/mL, with SAR linked to electron-withdrawing substituents on the imidazo ring .

Advanced Research Questions

Q. How do conflicting reports on the anticancer efficacy of imidazo[1,2-a]pyridine derivatives inform experimental design?

Discrepancies arise from variations in cell lines (e.g., MCF-7 vs. HeLa), assay endpoints (apoptosis vs. proliferation), and substituent effects. To resolve contradictions:

  • Perform pan-cancer panels (e.g., NCI-60) to identify sensitive lineages.
  • Use kinase profiling (e.g., KINOMEscan) to map off-target effects.
  • Compare pharmacokinetics (e.g., plasma stability, logP) to contextualize in vitro vs. in vivo results .

Q. What computational strategies predict the binding affinity of this compound to DNA replication enzymes?

  • Molecular docking (AutoDock Vina) : Dock against topoisomerase II (PDB: 1ZXM) using Lamarckian GA parameters. Key interactions include H-bonds with Arg503 and π-stacking with guanine bases .
  • MD simulations (GROMACS) : Simulate 100 ns trajectories to assess binding stability (RMSD <2 Å). MM-PBSA calculations estimate ΔGbind_{bind} ≤ -8 kcal/mol for high-affinity analogs .

Q. How can DFT studies elucidate the electronic effects of substituents on reactivity and bioactivity?

  • Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices (f+f^+, ff^-), identifying nucleophilic/electrophilic sites.
  • HOMO-LUMO gaps (<4 eV) correlate with enhanced bioactivity in nitro- or cyano-substituted derivatives .

Q. What crystallographic techniques resolve challenges in polymorph identification for this compound?

  • SC-XRD : Single crystals grown via slow evaporation (acetonitrile/water) reveal space group P21_1/c with Z=4. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O= 15% contribution) .
  • PXRD : Match experimental patterns (2θ = 10–30°) with Mercury-generated simulations to detect polymorphic impurities .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine scaffolds?

  • Reaction monitoring : Use in situ IR or LC-MS to identify intermediates (e.g., enamine formation at 2 hours).
  • Catalyst screening : Compare iodine (70% yield) vs. FeCl3_3 (45% yield) to optimize cyclization efficiency .
  • Scale-up adjustments : Transition from batch to flow chemistry (residence time 30 min, 100°C) improves reproducibility in industrial settings .

Q. What strategies validate conflicting biological data between academic and industrial studies?

  • Blinded replication : Independent labs repeat assays using identical protocols (e.g., CellTiter-Glo® for IC50_{50}).
  • Meta-analysis : Pool data from 5+ studies (random-effects model) to identify outliers. For example, industrial studies may use higher-purity lots (>99% vs. 95% academic) .

Tables

Table 1. Key Synthetic Parameters and Outcomes

MethodCatalystYield (%)Purity (%)Reference
FriedländerI2_27598
MCRK2_2S2_2O8_88297
Flow ChemistryNone9099

Table 2. Biological Activity of Structural Analogs

SubstituentMIC (µg/mL)IC50_{50} (µM, HeLa)logP
-NO2_2 (C-5)2.10.82.5
-CH3_3 (C-2)8.412.33.1
-CN (C-7)1.90.51.8

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

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